2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione
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Overview
Description
2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family Isoindoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium, to form isoindoles . Another approach involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates under rhodium (III) catalysis . These reactions proceed through nucleophilic attack, release of nitrogen gas, and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production of isoindoles, including this compound, often employs large-scale catalytic processes. These methods are designed to maximize yield and purity while minimizing reaction time and costs. The use of palladium-catalyzed cascade C-H transformations is one such method, which involves dehydrogenation followed by C-H arylation .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include quinone derivatives, hydro derivatives, and substituted isoindoles, each with distinct chemical and physical properties.
Scientific Research Applications
2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Isoindoles: Share a similar core structure but differ in substituents and functional groups.
Isoquinolines: Another class of benzo-fused N-heterocycles with distinct chemical properties.
Phthalimides: Compounds with a similar dione structure but different ring systems.
Uniqueness
2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.
Properties
CAS No. |
62604-88-0 |
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Molecular Formula |
C25H17NO2 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-4-phenylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C25H17NO2/c1-16-9-5-8-14-21(16)26-24(27)20-15-18-12-6-7-13-19(18)22(23(20)25(26)28)17-10-3-2-4-11-17/h2-15H,1H3 |
InChI Key |
QRBVCUQOPIWMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC4=CC=CC=C4C(=C3C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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